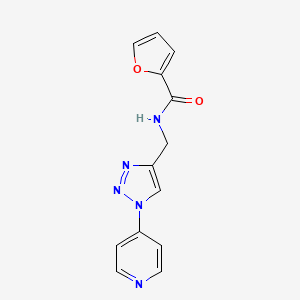

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-13(12-2-1-7-20-12)15-8-10-9-18(17-16-10)11-3-5-14-6-4-11/h1-7,9H,8H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJQONZENLZVCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-azidomethylpyridine can react with an alkyne derivative to form the triazole ring.

Coupling with Furan-2-carboxylic Acid: The triazole intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This step forms the final compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are commonly used.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Specifically, N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide has been evaluated for its efficacy against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. Its ability to induce apoptosis in cancer cell lines has been documented, making it a subject of interest in the field of cancer therapeutics. The mechanism involves the modulation of specific pathways related to cell proliferation and survival .

Medicinal Chemistry

This compound serves as an important building block for synthesizing more complex pharmaceutical compounds. Its structural features allow for further modifications that can enhance pharmacological properties or target specificity.

Synthesis of Derivatives

The synthesis of derivatives from this compound can lead to new agents with improved efficacy or reduced side effects. For instance, modifications to the furan or pyridine components may yield derivatives with enhanced activity against specific pathogens or cancer types .

Material Science Applications

The unique structure of this compound also makes it valuable in material science. Its chemical properties can be exploited in developing new materials with specific functionalities, such as sensors or catalysts.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various Gram-positive and Gram-negative bacteria. The results indicated that it could serve as a foundation for new antibiotic development .

- Cancer Cell Studies : In vitro studies demonstrated that the compound could inhibit proliferation in certain cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Synthesis of New Compounds : Research has shown that modifying the triazole ring can lead to derivatives with enhanced biological activities, suggesting potential pathways for drug discovery .

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The triazole ring can also interact with metal ions, which may play a role in its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Impact : The pyridin-4-yl group in the target compound likely improves aqueous solubility compared to hydrophobic benzyl or chlorobenzyl substituents in . However, antifungal efficacy may be lower than benzofuran-based analogues due to reduced lipophilicity.

- Triazole Linker Flexibility: The methyl linker in the target compound allows conformational flexibility, akin to the quinoline-sulfonamide derivatives in , which demonstrated broad-spectrum bioactivity .

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyridine ring , a triazole moiety , and a furan-2-carboxamide structure. These components contribute to its unique chemical properties and biological activities. The triazole ring is particularly significant as it is known for its versatility in medicinal chemistry, often acting as a scaffold for various bioactive compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring may facilitate binding to specific enzymes or receptors through hydrogen bonding and π-π interactions, potentially inhibiting their activity.

- Cellular Signaling Modulation : Similar compounds have been shown to influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.

- Antioxidant Activity : The presence of the furan group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity against various cell lines. For instance:

These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities with other biologically active compounds.

Case Studies

- In Vitro Studies : Research has shown that derivatives of triazole-pyridine compounds exhibit moderate to potent antitumor activity against various cancer cell lines such as A549, HeLa, and MCF7, with IC50 values indicating effective inhibition of cell growth.

- Mechanistic Insights : A study highlighted that the triazole moiety in related compounds can inhibit NF-kB signaling pathways, which are crucial for cancer cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic signals .

- Comparative Analysis : The unique trifluoromethyl group present in some similar compounds enhances their lipophilicity and metabolic stability compared to others without this modification. This property may improve the pharmacokinetic profile of this compound in drug development contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling the pyridine and furan-carboxamide moieties. For example, similar carboxamide derivatives are synthesized by reacting carboxylic acids (e.g., furan-2-carboxylic acid) with amine intermediates under carbodiimide coupling conditions (EDC/HOBt) . Key steps include purification via recrystallization (e.g., HCl salt formation) and characterization using NMR to confirm regioselectivity of the triazole ring .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Structural validation employs:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm; triazole protons at δ 7.5–8.0 ppm) .

- X-ray crystallography : Resolves bond angles and confirms the spatial arrangement of the triazole-pyridine-furan system .

- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ ion matching theoretical values within 2 ppm error) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Testing Cu(I) sources (e.g., CuI vs. CuSO₄/ascorbate) to enhance triazole formation efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while EtOAc/MeOH mixtures aid in recrystallization .

- Temperature control : Maintaining 60–80°C during coupling reactions minimizes side-product formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR signals)?

- Methodological Answer : Contradictions may arise from:

- Rotamers or tautomers : Use variable-temperature NMR to identify dynamic processes .

- Impurity profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted furan-carboxylic acid) .

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating proton and carbon shifts .

Q. How can researchers evaluate the compound’s potential pharmacological activity?

- Methodological Answer :

- In silico docking : Screen against target proteins (e.g., kinase or GPCR models) using the pyridine-triazole motif as a pharmacophore .

- In vitro assays : Test enzyme inhibition (e.g., IC₅₀ measurements) or cellular uptake using fluorescence tagging .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Q. What experimental designs assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 1–4 weeks .

- Analytical monitoring : Track degradation via HPLC peak area reduction or new impurity formation .

- Salt/form selection : Compare stability of free base vs. HCl salt forms (e.g., HCl salts show improved crystallinity and hygroscopicity) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Core modifications : Replace pyridine with other heterocycles (e.g., piperazine in ) or vary substituents on the furan ring .

- Bioisosteric replacements : Substitute triazole with oxadiazole or thiazole to evaluate potency changes .

- Pharmacokinetic profiling : Measure logP, solubility, and plasma protein binding for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.